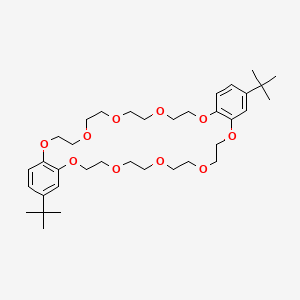
4,4-Di-tert-butyldibenZo-30-crown-10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Di-tert-butyldibenzo-30-crown-10 is a macrocyclic compound belonging to the crown ether family. Crown ethers are known for their ability to form stable complexes with various cations due to their unique ring structure, which contains multiple ether groups. This particular compound is characterized by its large ring size and the presence of bulky tert-butyl groups, which influence its chemical properties and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Di-tert-butyldibenzo-30-crown-10 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-Di-tert-butylphenol with ethylene glycol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and distillation, are employed to obtain the final product .
化学反応の分析
Types of Reactions
4,4-Di-tert-butyldibenzo-30-crown-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
4,4-Di-tert-butyldibenzo-30-crown-10 has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a complexing agent for metal ions.
Biology: Employed in the study of ion transport across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the extraction and separation of metal ions from industrial waste streams
作用機序
The mechanism of action of 4,4-Di-tert-butyldibenzo-30-crown-10 involves the formation of stable complexes with cations. The ether groups in the crown ether ring coordinate with the cation, stabilizing it within the ring structure. This complexation process is highly selective and depends on the size and charge of the cation. The bulky tert-butyl groups enhance the compound’s selectivity by providing steric hindrance, which prevents the binding of larger cations .
類似化合物との比較
Similar Compounds
4,4-Di-tert-butylbiphenyl: Another compound with bulky tert-butyl groups but lacks the crown ether ring structure.
Dibenzo-18-crown-6: A smaller crown ether with similar complexation properties but different selectivity due to its smaller ring size.
Dibenzo-24-crown-8: A crown ether with a larger ring size, offering different complexation properties.
Uniqueness
4,4-Di-tert-butyldibenzo-30-crown-10 is unique due to its large ring size and the presence of bulky tert-butyl groups. These features provide enhanced selectivity and stability in complexation reactions, making it suitable for specific applications in chemistry, biology, and industry .
特性
分子式 |
C36H56O10 |
|---|---|
分子量 |
648.8 g/mol |
IUPAC名 |
17,37-ditert-butyl-2,5,8,11,14,21,24,27,30,33-decaoxatricyclo[32.4.0.015,20]octatriaconta-1(34),15(20),16,18,35,37-hexaene |
InChI |
InChI=1S/C36H56O10/c1-35(2,3)29-7-9-31-33(27-29)45-25-21-41-17-13-38-14-18-42-22-26-46-34-28-30(36(4,5)6)8-10-32(34)44-24-20-40-16-12-37-11-15-39-19-23-43-31/h7-10,27-28H,11-26H2,1-6H3 |
InChIキー |
HMODENAOBWBTKD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCOCCOCCOCCOC3=C(C=C(C=C3)C(C)(C)C)OCCOCCOCCOCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


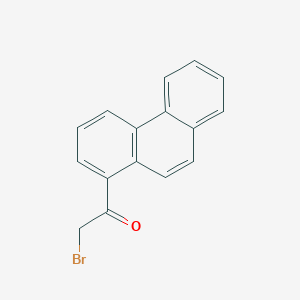
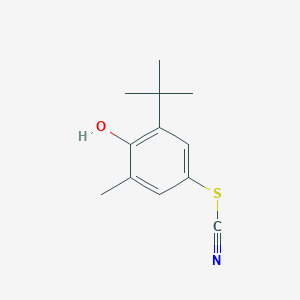
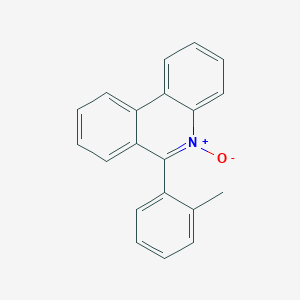
amino}benzoyl)amino]pentanedioate](/img/structure/B14012166.png)


![Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester](/img/structure/B14012180.png)
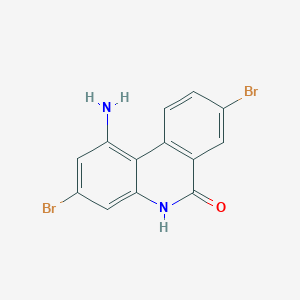
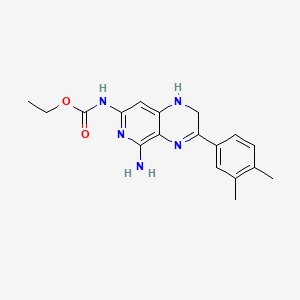
![n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14012192.png)
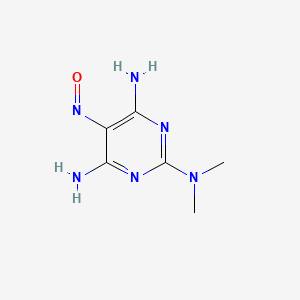
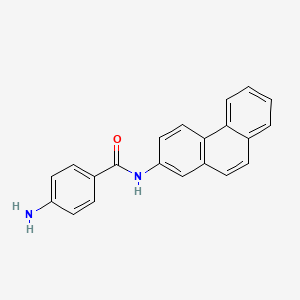
![tert-Butyl 6-(cyanomethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14012218.png)
![6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one](/img/structure/B14012237.png)
